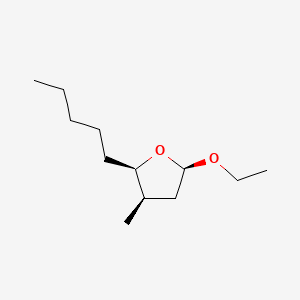
Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) is a complex organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) likely involves multiple steps, including the formation of the furan ring and subsequent functionalization. Common synthetic routes for furan derivatives include:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Feist-Benary Synthesis: This approach uses α-haloketones and β-dicarbonyl compounds under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Furan derivatives can undergo various chemical reactions, including:
Oxidation: Furans can be oxidized to form lactones or other oxygenated products.
Reduction: Reduction of furans can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Furan derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action for Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) would depend on its specific interactions with molecular targets. Generally, furans can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A simpler furan derivative used as a solvent and in polymer production.
2,5-Dimethylfuran: Known for its potential as a biofuel due to its high energy density.
Furfuryl Alcohol: Used in the production of resins and as a chemical intermediate.
Uniqueness
Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) is unique due to its specific functional groups, which may impart distinct chemical and biological properties compared to other furan derivatives.
Eigenschaften
Molekularformel |
C12H24O2 |
|---|---|
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(2R,3R,5R)-5-ethoxy-3-methyl-2-pentyloxolane |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-11-10(3)9-12(14-11)13-5-2/h10-12H,4-9H2,1-3H3/t10-,11-,12-/m1/s1 |
InChI-Schlüssel |
GDZVPDYJNUKCAQ-IJLUTSLNSA-N |
Isomerische SMILES |
CCCCC[C@@H]1[C@@H](C[C@@H](O1)OCC)C |
Kanonische SMILES |
CCCCCC1C(CC(O1)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


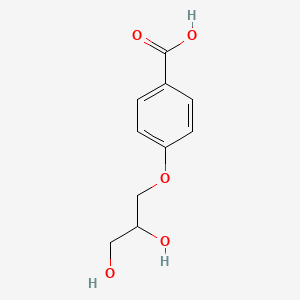
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
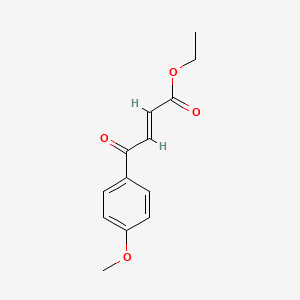

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)


![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
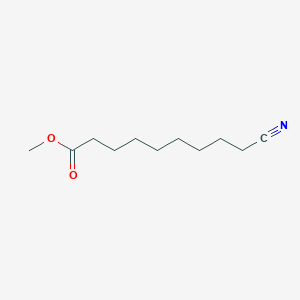
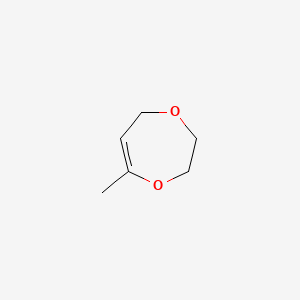
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
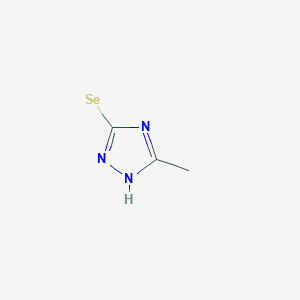
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
